molecular formula C12H12N2O3 B15085122 methyl 3-(1-oxophthalazin-2(1H)-yl)propanoate CAS No. 618441-99-9

methyl 3-(1-oxophthalazin-2(1H)-yl)propanoate

Cat. No.: B15085122
CAS No.: 618441-99-9
M. Wt: 232.23 g/mol
InChI Key: RSDJPQBAKKYDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1-oxophthalazin-2(1H)-yl)propanoate is an organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by the presence of a phthalazinone ring system attached to a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1-oxophthalazin-2(1H)-yl)propanoate typically involves the condensation of phthalic anhydride with an appropriate amine, followed by esterification. The reaction conditions often include:

    Condensation Reaction: Phthalic anhydride is reacted with hydrazine hydrate to form phthalazinone.

    Esterification: The resulting phthalazinone is then esterified with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-oxophthalazin-2(1H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Methyl 3-(1-oxophthalazin-2(1H)-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(1-oxophthalazin-2(1H)-yl)propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit matrix metalloproteinases, which are involved in tissue remodeling and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone: The parent compound, which lacks the ester group.

    Methyl 3-(1-oxoisoindolin-2-yl)propanoate: A structurally similar compound with an isoindolinone ring instead of a phthalazinone ring.

Uniqueness

Methyl 3-(1-oxophthalazin-2(1H)-yl)propanoate is unique due to its specific ester and phthalazinone combination, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

618441-99-9

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 3-(1-oxophthalazin-2-yl)propanoate

InChI

InChI=1S/C12H12N2O3/c1-17-11(15)6-7-14-12(16)10-5-3-2-4-9(10)8-13-14/h2-5,8H,6-7H2,1H3

InChI Key

RSDJPQBAKKYDAS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C(=O)C2=CC=CC=C2C=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.